Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile

Übersicht

Beschreibung

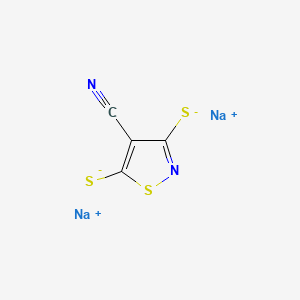

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with sodiosulfanyl groups and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with sodium sulfide or similar reagents under controlled conditions. One common method includes the use of a multicomponent reaction involving thiazole derivatives, sodium sulfide, and a suitable nitrile source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The sodiosulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce primary amines. Substitution reactions can result in a variety of substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a probe for studying disease pathways.

Industry: The compound is employed in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to form stable complexes with metals

Wirkmechanismus

The mechanism of action of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The sodiosulfanyl groups can participate in redox reactions, altering the oxidation state of target molecules. The carbonitrile group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and affect cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile include other thiazole derivatives with different substituents, such as:

Bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones): These compounds feature a similar thiazole core but with different functional groups, leading to distinct chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of sodiosulfanyl and carbonitrile groups, which confer specific reactivity and binding properties. This makes it particularly valuable for applications requiring precise control over chemical transformations and interactions with biological molecules .

Biologische Aktivität

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of bis-thiazole derivatives typically involves the reaction of thiosemicarbazones with hydrazonoyl chlorides. The resultant compounds have been evaluated for various biological activities, including cytotoxicity against cancer cell lines. Research indicates that modifications in the thiazole structure can significantly influence biological efficacy and activity profiles .

Anticancer Activity

Recent studies have demonstrated that bis(thiazole) derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity : Compounds related to bis-thiazoles have exhibited IC50 values as low as 0.6 nM against cervical cancer (HeLa) cells and 0.6648 µM against breast cancer (MCF-7) cells .

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through the mitochondrial pathway. This involves upregulation of pro-apoptotic genes such as bax and puma, alongside downregulation of anti-apoptotic genes like Bcl-2 .

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties:

- Antibacterial and Antifungal : Various studies report significant activity against bacterial strains and fungi such as Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups enhances this activity .

- Antiprotozoal Activity : Some derivatives have demonstrated effectiveness against protozoan infections, indicating a broad spectrum of antimicrobial action .

Structure-Activity Relationship (SAR)

The biological activity of bis(thiazole) compounds is heavily influenced by their structural features. Key observations include:

- Electron-Withdrawing Groups : The incorporation of electron-withdrawing groups (e.g., -NO2) at specific positions on the thiazole ring enhances cytotoxicity and antimicrobial efficacy .

- Lipophilicity : Modifications that increase lipophilicity often correlate with improved biological activity due to better membrane permeability .

Case Studies

Several case studies highlight the effectiveness of bis(thiazole) derivatives:

- Cervical Cancer Study : A derivative exhibited an IC50 value of 0.6 nM against HeLa cells, demonstrating remarkable potency compared to standard chemotherapeutics .

- Antimicrobial Evaluation : A series of thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria; several compounds showed MIC values lower than those of established antibiotics .

Eigenschaften

IUPAC Name |

disodium;4-cyano-1,2-thiazole-3,5-dithiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S3.2Na/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKJGFDHGVHMMG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=C1[S-])[S-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N2Na2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.